Cas no 58312-57-5 (2-Bromoazulene)

2-Bromoazulene is a brominated derivative of azulene, a non-benzenoid aromatic hydrocarbon with a distinctive blue color. This compound is valued for its unique electronic and optical properties, making it useful in organic synthesis and materials science. The bromine substituent enhances its reactivity, enabling selective functionalization for the preparation of more complex azulene-based structures. Its stability and solubility in common organic solvents facilitate handling in laboratory settings. 2-Bromoazulene is particularly relevant in the development of organic semiconductors, dyes, and photochemical applications due to its extended π-conjugation and tunable electronic characteristics. The compound serves as a versatile intermediate for advanced research in aromatic chemistry and functional materials.
2-Bromoazulene structure
2-Bromoazulene structure
Product Name:2-Bromoazulene
CAS No:58312-57-5
MF:C10H7Br
MW:207.066581964493
CID:948341
PubChem ID:11310277
Update Time:2025-10-29

2-Bromoazulene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromoazulene
    • azulene, 2-bromo-
    • LogP
    • DTXSID80461933
    • DB-251397
    • 58312-57-5
    • ZB1086
    • Inchi: 1S/C10H7Br/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H
    • InChI Key: ODMXMWPTFILDLI-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=CC=CC=CC2=C1

Computed Properties

  • Exact Mass: 205.97311
  • Monoisotopic Mass: 205.97311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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